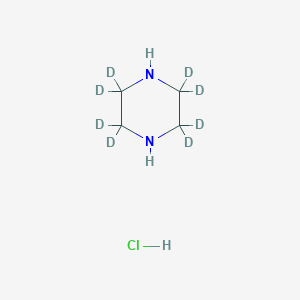

2,2,3,3,5,5,6,6-Octadeuteriopiperazine;hydrochloride

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

(2,2,3,3,5,5,6,6-?H?)piperazine hydrochloride is a deuterated form of piperazine hydrochloride, where the hydrogen atoms are replaced with deuterium. Piperazine hydrochloride is an organic compound that consists of a six-membered ring containing two opposing nitrogen atoms. It is commonly used in pharmaceutical research and has applications in various fields such as chemistry, biology, and medicine .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

Piperazine hydrochloride can be synthesized through several methods. One common method involves the reaction of alcoholic ammonia with 1,2-dichloroethane. Another method includes the action of sodium and ethylene glycol on ethylene diamine hydrochloride. Additionally, piperazine can be synthesized by reducing pyrazine with sodium in ethanol .

Industrial Production Methods

Industrial production of piperazine hydrochloride often involves the ammoniation of 1,2-dichloroethane or ethanolamine. Piperazine is typically available in the form of its hexahydrate, which melts at 44°C and boils at 125-130°C. The compound is also prepared in the form of its citrate and adipate salts for pharmaceutical or veterinary purposes .

Analyse Des Réactions Chimiques

Types of Reactions

Piperazine hydrochloride undergoes various chemical reactions, including:

Oxidation: Piperazine can be oxidized to form piperazine-2,5-dione.

Reduction: Reduction of pyrazine to piperazine.

Substitution: Piperazine can undergo substitution reactions with various reagents to form different derivatives.

Common Reagents and Conditions

Common reagents used in the reactions of piperazine hydrochloride include sodium, ethanol, and 1,2-dichloroethane. The conditions for these reactions typically involve moderate temperatures and the presence of solvents such as ethanol or ethylene glycol .

Major Products Formed

The major products formed from the reactions of piperazine hydrochloride include piperazine-2,5-dione, various substituted piperazines, and piperazine salts such as citrate and adipate .

Applications De Recherche Scientifique

Piperazine hydrochloride has a wide range of scientific research applications:

Chemistry: Used as a building block in the synthesis of various chemical compounds.

Biology: Employed in the study of biological processes and as a reagent in biochemical assays.

Medicine: Utilized as an anthelmintic agent to treat parasitic worm infections. .

Industry: Used in the production of pharmaceuticals and as a solvent for uric acid.

Mécanisme D'action

Piperazine hydrochloride exerts its effects by acting as a gamma-aminobutyric acid (GABA) receptor agonist. It mediates its anthelmintic action by paralyzing parasites, which allows the host body to remove or expel the invading organisms. Upon entry into the systemic circulation, the compound is partly oxidized and partly eliminated as an unchanged compound .

Comparaison Avec Des Composés Similaires

Similar Compounds

Piperidine: Another six-membered ring compound with one nitrogen atom.

Morpholine: A six-membered ring compound with one nitrogen and one oxygen atom.

Pyrazine: A six-membered ring compound with two nitrogen atoms at opposite positions.

Uniqueness

Piperazine hydrochloride is unique due to its specific structure, which allows it to act as a GABA receptor agonist. This property makes it particularly effective as an anthelmintic agent. Additionally, the deuterated form, (2,2,3,3,5,5,6,6-?H?)piperazine hydrochloride, offers enhanced stability and different pharmacokinetic properties compared to its non-deuterated counterpart .

Propriétés

Formule moléculaire |

C4H11ClN2 |

|---|---|

Poids moléculaire |

130.64 g/mol |

Nom IUPAC |

2,2,3,3,5,5,6,6-octadeuteriopiperazine;hydrochloride |

InChI |

InChI=1S/C4H10N2.ClH/c1-2-6-4-3-5-1;/h5-6H,1-4H2;1H/i1D2,2D2,3D2,4D2; |

Clé InChI |

MSQACBWWAIBWIC-PHHTYKMFSA-N |

SMILES isomérique |

[2H]C1(C(NC(C(N1)([2H])[2H])([2H])[2H])([2H])[2H])[2H].Cl |

SMILES canonique |

C1CNCCN1.Cl |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-(5-methylfuran-2-yl)-1-[4-(1H-pyrrol-1-yl)phenyl]prop-2-en-1-one](/img/structure/B11725559.png)

![2-cyano-3-[2,5-dimethyl-1-(4-methylphenyl)-1H-pyrrol-3-yl]prop-2-enoic acid](/img/structure/B11725583.png)

![1-[4-(N-hydroxy-C-methylcarbonimidoyl)phenyl]-3-phenylurea](/img/structure/B11725591.png)

![4-[(2E)-2-[(2-fluorophenyl)methylidene]hydrazin-1-yl]quinazoline](/img/structure/B11725592.png)

![N'-[(1Z)-1-amino-2-(1H-1,2,4-triazol-1-yl)ethylidene]-3,3-dimethoxypropanehydrazide](/img/structure/B11725598.png)

![1-Benzyl-3-[2-(furan-2-yl)ethenyl]urea](/img/structure/B11725606.png)

![1-[(1-Chloro-3,4-dihydronaphthalen-2-YL)methylidene]-2-(4-methylphenyl)hydrazine](/img/structure/B11725635.png)

![N'-[(4-hydroxy-3-methoxy-5-methylphenyl)methylidene]pyridine-4-carbohydrazide](/img/structure/B11725637.png)